molecular formula C11H13F3N2O B13603132 2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine

2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine

Cat. No.: B13603132
M. Wt: 246.23 g/mol
InChI Key: FHCJOGNEXXZZNR-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C11H13F3N2O. This compound is characterized by the presence of a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the 5-position of the pyridine ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine typically involves the reaction of 3-hydroxypyridine with 3-chloropiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-3-yloxy)-3-(trifluoromethyl)pyridine
  • 3-(Piperidin-3-yloxy)-2-(trifluoromethyl)pyridine

Uniqueness

2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine is unique due to the position of the trifluoromethyl group on the pyridine ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity, making it distinct from its isomers .

Properties

Molecular Formula

C11H13F3N2O

Molecular Weight

246.23 g/mol

IUPAC Name

2-piperidin-3-yloxy-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)8-3-4-10(16-6-8)17-9-2-1-5-15-7-9/h3-4,6,9,15H,1-2,5,7H2

InChI Key

FHCJOGNEXXZZNR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

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